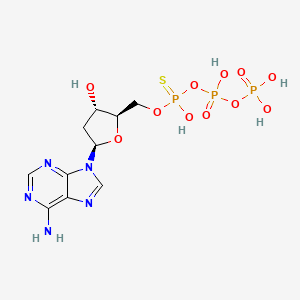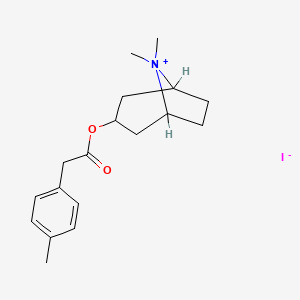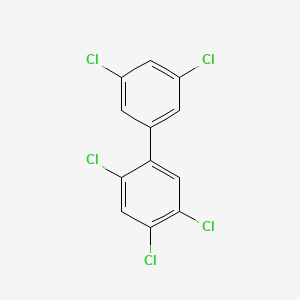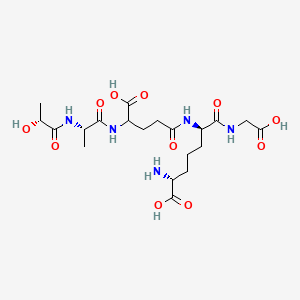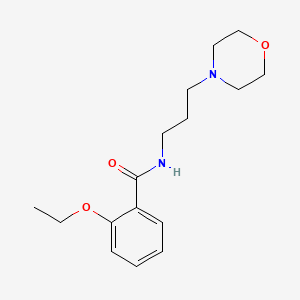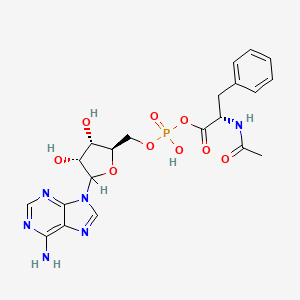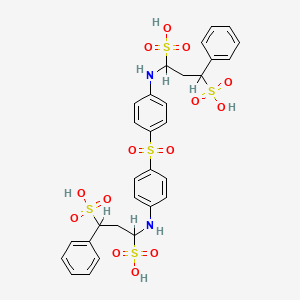
Sulphetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Solasulfone is a sulfonamide.
科学的研究の応用
Protective Role in Biological Systems
Sulphur-containing amino acids such as methionine, cysteine, and taurine, derivatives like glutathione and N-acetylcysteine, play a significant role in biological systems. They serve as antioxidants, protecting against free radicals, and act as chelating agents for heavy metals, aiding in detoxification. This highlights the importance of sulphur amino acids in cellular functions and health maintenance (Čolović et al., 2018).
Metal Sulphide Precipitation
Research on metal sulphide precipitation encompasses fundamental studies focusing on mechanisms at low concentrations, applied studies aimed at metal removal and reaction kinetics, and industrial applications like Acid Mine Drainage (AMD) treatment. However, the field lacks integration between fundamental and applied research, with applied studies often using flawed methods to evaluate the efficiency of the process. The development of robust measurement techniques to model particle behavior and understanding the complex aqueous chemistry involving multiple sulphide and metal species interactions pose significant challenges in this field (Lewis, 2010).
Renewable Energy Applications
Nanocrystals of metal sulfide materials are garnering interest for renewable energy applications due to their tunable electronic, optical, physical, and chemical properties. Strategies such as structural tuning, composition control, doping, and creating hybrid structures are explored to enhance the performance of metal sulfides in energy conversion. However, research should focus on addressing issues like dissolution, photocorrosion, and long-term durability in electrolytes during water splitting to fully exploit their potential (Chandrasekaran et al., 2019).
Pharmaceutical and Medicinal Significance
Sulfur (SVI)-containing motifs, particularly sulfonyl or sulfonamide-based analogues, demonstrate a variety of pharmacological properties. Currently, over 150 FDA-approved sulfur (SVI)-based drugs are available, highlighting the significant role of these compounds in treating various diseases. This review underlines the importance of sulfur-based drugs in therapeutic applications such as antimicrobial, anti-inflammatory, antiviral, and anticancer agents (Zhao et al., 2018).
Environmental and Industrial Applications
Sulfur nanomaterials, including zero-dimensional sulfur nanomaterials, exhibit multiple structures, functions, and promising applications. Various synthetic methods and modification strategies are summarized, alongside applications in areas such as energy storage and conversion, photo/electro-catalysis, bio-imaging, and biomedicine therapy. This review also discusses the current advances, challenges, and future perspectives of sulfur nanomaterials, emphasizing the need for specialized studies on sulfur, its environmental behaviors, and applications (Jin et al., 2021).
Scientific Research Applications of Sulphetrone
Antituberculous Efficiency
This compound, also known as bis(-y-phenyl-n-propylamino) di phenylsulphonetetrasodlum sulphonate, has been noted for its low toxicity and high antituberculous efficiency. It has been effective against infections due to β-haemolytic streptococci and has shown curative effects in experimental tuberculosis in guinea pigs, both of human and bovine types (Brownlee & Kennedy, 1948). Another study highlighted its pharmacology and chemotherapy, emphasizing its reduced toxicity and high antibacterial activity (Brownlee, Green, & Woodbine, 1948).
Blood and Urine Concentrations
Research on blood and urine concentrations of free and hydrolyzed sulfones in leprosy patients under treatment with this compound provided insights into its pharmacokinetics. This study pointed out the importance of understanding how this compound is metabolized and its implications for treatment efficacy (SISTER H ROSS & F. Gemar, 1951).
Interaction with Other Drugs
The interaction of this compound with other drugs, like PAS, was studied to understand its effects on toxicity and pharmacodynamics. In mice, rabbits, and dogs, blood concentrations of this compound were higher when administered with PAS compared to this compound alone, indicating a potential for enhanced therapeutic efficacy (E. I. Short, 1954).
Leprosy Treatment
This compound was used in the treatment of leprosy. It showed rapid improvement in patients' general health and was noted for its low toxicity and cost-effectiveness. A comparative study with DDS, another sulfone drug, provided insights into the effectiveness of this compound in leprosy treatment (D. Anderson, 1952).
Therapeutic Use in Tuberculosis
The therapeutic use of this compound in tuberculosis was explored in various studies. Its role as an adjuvant in tuberculosis treatment was emphasized, highlighting its potential benefits in certain types of tuberculosis patients, especially those with early infiltrative lesions (Ronny Spaans, 1948).
Pharmacology of Sulfones
A broader perspective on the pharmacology of sulfones, including this compound, was provided, discussing their toxicological aspects and therapeutic potential, especially in relation to their use in tuberculosis treatment (E. Titus & J. Bernstein, 1949).
Therapeutic Advances in Leprosy
This compound's use in leprosy treatment was further explored, demonstrating encouraging results and highlighting its importance in improving the overall health of patients. This study underscored the significance of this compound in the treatment landscape of leprosy (F. Johansen & P. Erickson, 1950).
Comparative Studies in Leprosy Treatment
Comparative studies among Australian aborigines treated with this compound for leprosy provided critical data on its effectiveness and position in the therapeutic regimen for leprosy, considering its advantages over other sulfone derivatives (A. Humphry, 1953).
Early Pharmacologic Studies
The early pharmacologic and chemotherapeutic studies of this compound laid the groundwork for its application in modern medicine, especially in the treatment of tuberculosis and leprosy. These foundational studies were instrumental in understanding the drug's mechanism of action and therapeutic potential (M. Smith & E. Jackson, 1949).
特性
CAS番号 |
118-84-3 |
|---|---|
分子式 |
C30H32N2O14S5 |
分子量 |
804.9 g/mol |
IUPAC名 |
1-phenyl-3-[4-[4-[(3-phenyl-1,3-disulfopropyl)amino]phenyl]sulfonylanilino]propane-1,3-disulfonic acid |
InChI |
InChI=1S/C30H32N2O14S5/c33-47(34,25-15-11-23(12-16-25)31-29(50(41,42)43)19-27(48(35,36)37)21-7-3-1-4-8-21)26-17-13-24(14-18-26)32-30(51(44,45)46)20-28(49(38,39)40)22-9-5-2-6-10-22/h1-18,27-32H,19-20H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) |
InChIキー |
HCCUQCPVNVAHMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


